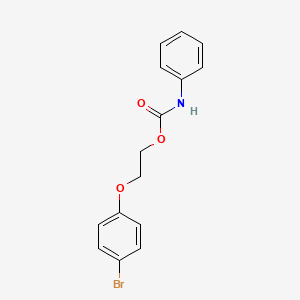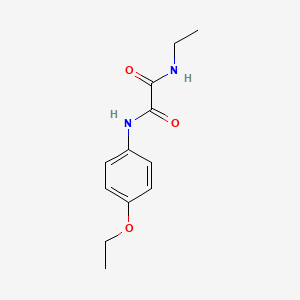![molecular formula C22H23N3O3S2 B4943050 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide, commonly known as MPB-PEA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers looking to explore its potential applications.
作用機序
MPB-PEA works by binding to and inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting the activity of MAO-B, MPB-PEA increases the levels of these neurotransmitters in the brain, which can lead to improved cognitive function and a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that MPB-PEA has various biochemical and physiological effects. It has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can lead to improved cognitive function. It has also been shown to have anti-tumor properties, as it can induce cell death in cancer cells.
実験室実験の利点と制限
One of the main advantages of MPB-PEA is its potential use in the treatment of neurological disorders and cancer. It has also been shown to have low toxicity levels, making it a safe choice for use in scientific research. However, one of the limitations of MPB-PEA is its relatively high cost, which can make it difficult to use in large-scale studies.
将来の方向性
There are several future directions for the use of MPB-PEA in scientific research. One potential area of research is its use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another potential area of research is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to explore the potential side effects of MPB-PEA and its long-term safety.
合成法
MPB-PEA can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process involves the reaction of 4-bromomethyl-N-(2-pyridinylthio)benzamide with phenylmagnesium bromide, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the resulting product with 2-(2-pyridinylthio)ethylamine to yield MPB-PEA.
科学的研究の応用
MPB-PEA has been extensively studied for its potential use in scientific research. It has been shown to have various applications in the field of neuroscience, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
特性
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-30(27,28)25(20-7-3-2-4-8-20)17-18-10-12-19(13-11-18)22(26)24-15-16-29-21-9-5-6-14-23-21/h2-14H,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMFXOXQFIFGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methanesulfonyl-phenyl-amino)-methyl]-N-[2-(pyridin-2-ylsulfanyl)-ethyl]-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-{2-[(4-methoxyphenyl)amino]ethyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4942969.png)
![2-{[benzyl(ethyl)amino]methyl}-4-bromophenol](/img/structure/B4942988.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-ethylglycinamide](/img/structure/B4942995.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4943008.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)
![3-[(4-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4943025.png)


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943051.png)

![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)
![N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]urea](/img/structure/B4943080.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)